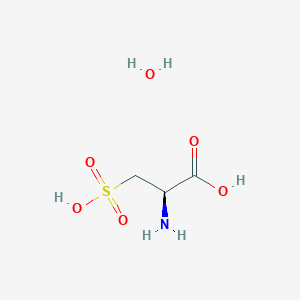

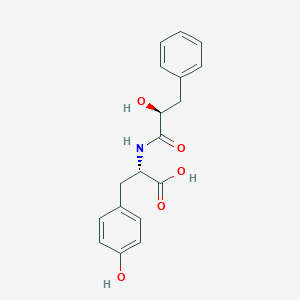

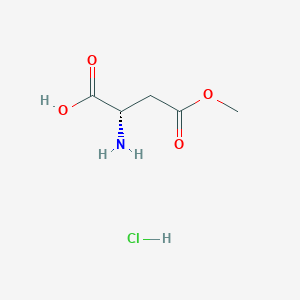

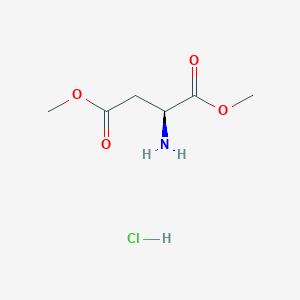

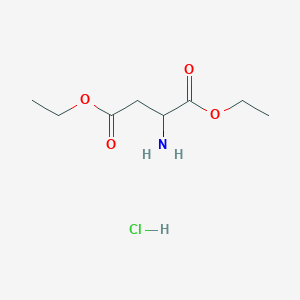

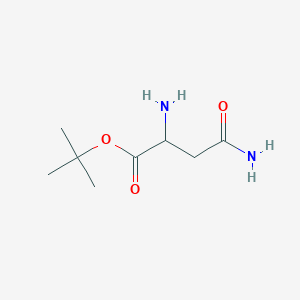

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrochloric acid is a corrosive, colorless acid prepared by dissolving gaseous hydrogen chloride in water . It’s widely used in industry and is also produced naturally in the stomach to aid digestion .

Molecular Structure Analysis

The molecular structure of a compound like hydrochloric acid involves the arrangement of atoms and the chemical bonds that hold the atoms together . The structure can be represented in various forms, including 2-dimensional (2D) and 3-dimensional (3D) images .Chemical Reactions Analysis

Acid halides, like hydrochloric acid, are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms .Physical And Chemical Properties Analysis

Hydrochloric acid, for example, has several physical and chemical properties. It’s a strong, corrosive acid used industrially to process steel and in the large-scale production of vinyl chloride used to make PVC .Applications De Recherche Scientifique

Metabolic Studies and Understanding of Drug Metabolism

The compound has been utilized in studies to understand the in vivo metabolism of psychoactive substances. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) was studied in rats, revealing the pathways leading to various metabolites such as corresponding aldehyde metabolite, alcohol, and carboxylic acid metabolites, amongst others. This provides insights into the metabolic pathways of similar compounds and their potential physiological implications (Kanamori et al., 2002).

Understanding Psychotropic Potency and Metabolic Pathways

Research has also been focused on comparing the psychotropic effects of various substances and understanding their metabolic pathways. One study compared the psychotropic effects of different tryptamines, indicating the significance of hydroxylation in determining the potency of these substances. It also explored the metabolism of related compounds, pointing towards the importance of understanding the metabolic pathways and their relation to psychotropic activity (Taborsky et al., 1966).

Investigating Anticonvulsant Properties

Investigations into anticonvulsant properties of related compounds have also been conducted. A study on 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC) demonstrated its effectiveness against audiogenic and electroconvulsive seizures in mice, contributing to the field of epilepsy research and potential therapeutic approaches (Buckholtz, 1975).

General Pharmacological Properties

Detailed studies on the general pharmacological properties of related compounds have been conducted to understand their effects on various physiological parameters such as blood pressure, heart contractility, and respiratory functions. Such studies provide a comprehensive understanding of the pharmacological profile and therapeutic potential of these compounds (Zwagemakers & Claassen, 1980).

Effects on Behavior and Neurochemistry

Research has also delved into the effects of new endogenous nonprotein amino acids on the behavior of mice and their potential physiological roles. Understanding these effects helps in deciphering the complex interactions of these compounds with neurochemistry and behavior (Nakagawa et al., 1996).

Nutritional and Metabolic Aspects in Agriculture

Studies have also focused on the nutritional and metabolic aspects of related compounds in the context of agriculture, particularly in dairy cows. Understanding the metabolic fate of these compounds and their bioavailability is crucial for optimizing animal nutrition and lactation performance (Graulet et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPRBBKYRZVRBV-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.